molecular formula C15H24N2O2 B8347002 (3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B8347002
M. Wt: 264.36 g/mol
InChI Key: KRQLMMCYPNZOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-(3-amino-4-propylphenyl)-N-methylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-6-7-11-8-9-12(10-13(11)16)17(5)14(18)19-15(2,3)4/h8-10H,6-7,16H2,1-5H3

InChI Key

KRQLMMCYPNZOAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl-(3-nitro-4-propyl-phenyl)-carbamic acid tert-butyl ester (110 mg, 0.37 mmol) in EtOAc (10 ml) was added 10% Pd—C (100 mg). The resulting suspension was stirred at room temperature under H2 (1 atm) for 2 days. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered through a pad of Celite. The filtrate was concentrated in vacuo to afford (3-Amino-4-propyl-phenyl)-methyl-carbamic acid tert-butyl ester (D-15) as a colorless crystalline compound (80 mg, 81%). ESI-MS 265.3 m/z (MH+).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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